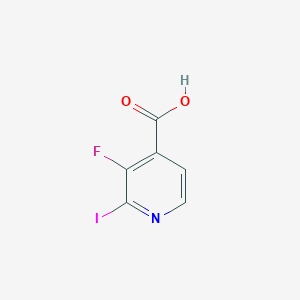

3-Fluoro-2-iodopyridine-4-carboxylic acid

Description

The Pyridine (B92270) Scaffold in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a heterocyclic aromatic compound containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural products and synthetic compounds. Its presence is particularly notable in pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and bioavailability of molecules. This makes the pyridine scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological properties.

Strategic Incorporation of Fluorine and Iodine in Heterocyclic Systems

Iodine, on the other hand, is a larger and less electronegative halogen. Its primary utility in synthetic chemistry lies in its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Overview of 3-Fluoro-2-iodopyridine-4-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is a prime example of a strategically designed synthetic building block. Its structure incorporates the beneficial features of the pyridine scaffold with the distinct functionalities of fluorine and iodine. The fluorine atom at the 3-position can influence the electronic properties of the pyridine ring and enhance the metabolic stability of derivatives. The iodine atom at the 2-position serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. The carboxylic acid group at the 4-position provides another point for modification, such as through amidation or esterification, and also influences the molecule's solubility. This trifecta of functional groups makes this compound a highly sought-after intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJOHUCCVVQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376281 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153035-09-7 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 Iodopyridine 4 Carboxylic Acid and Analogous Structures

Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature. However, several powerful techniques have been developed to achieve regioselective substitution.

Regioselective Metalation and Carboxylation Protocols

Regioselective metalation, typically lithiation, followed by carboxylation with carbon dioxide is a fundamental strategy for introducing a carboxylic acid group onto a pyridine ring. The position of metalation is directed by the electronic properties and steric hindrance of the substituents already present on the ring.

For instance, the synthesis of 3-fluoro-4-pyridine carboxylic acid, a structural analog of the target compound, has been achieved through the lithiation of 3-fluoropyridine (B146971). In this process, a strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the pyridine ring. The fluorine atom at the 3-position directs the deprotonation to the C-4 position due to its electron-withdrawing inductive effect, which increases the acidity of the adjacent C-4 proton. Subsequent quenching of the resulting lithiated intermediate with carbon dioxide furnishes the desired 3-fluoro-4-pyridine carboxylic acid. researchgate.net This regioselectivity is a key aspect of synthesizing specifically substituted pyridines.

The choice of base and reaction conditions is crucial in achieving the desired regioselectivity. For example, the metalation of 3-chloropyridine (B48278) with LDA at -78 °C leads to the regioselective lithiation at the C-4 position. researchgate.net This lithiated intermediate can then be trapped with various electrophiles, including carbon dioxide, to yield 3-chloro-4-substituted pyridines.

Directed Ortho-Metalation Strategies for Polyhalogenated Pyridines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. researchgate.net Halogen atoms can act as weak directing groups, influencing the site of metalation in polyhalogenated pyridines.

In the context of polyhalogenated pyridines, the interplay between different halogen substituents and other directing groups determines the ultimate site of metalation. The general hierarchy for the directing ability of halogens is F > Cl > Br > I. However, the kinetic acidity of the ring protons and the stability of the resulting organolithium species also play a significant role. For instance, in 2,3-dihalopyridines, lithiation can occur at different positions depending on the specific halogens and the reaction conditions.

Halogen-Dance Rearrangements in Pyridine Derivatives

The halogen-dance rearrangement is a fascinating and synthetically useful isomerization reaction observed in halogenated aromatic and heteroaromatic compounds under basic conditions. acs.orgwikipedia.org This reaction involves the migration of a halogen atom to a different position on the ring, often leading to a thermodynamically more stable isomer. acs.org This rearrangement provides access to substitution patterns that are not easily achievable through direct functionalization methods. acs.orgnih.gov

A notable example involves the divergent lithiation of 2,3-dihalopyridines, which can lead to either direct deprotonation or a halogen-dance product depending on the reaction temperature. nih.gov Specifically, studies on 3-fluoro-4-iodopyridine (B28142) have demonstrated the utility of this rearrangement. Treatment of 3-fluoro-4-iodopyridine with a strong base can induce a halogen dance, leading to a rearranged organolithium species that can be trapped with an electrophile. This methodology has been successfully implemented in continuous-flow systems, allowing for precise control over reaction conditions and improved yields. nih.gov

The typical pattern of halogen-dance reactions in pyridines involves a 1,2-halogen shift, providing a convenient route to 1,3-disubstituted and 1,2,3-trisubstituted pyridines. chim.it The fluorine atom often acts as a directing group and is less prone to migration compared to bromine and iodine. chim.it

| Starting Material | Base/Conditions | Major Product(s) after Electrophilic Quench | Reference |

| 2,3-Dibromopyridine | LDA, catalytic Br2, then E+ | 2,4-Dibromopyridine derivative | kobe-u.ac.jp |

| 2,3-Dibromothiophene | LDA, then TMSCl | 3,5-Dibromothiophene | kobe-u.ac.jp |

| 3-Bromo-4-ethoxypyridine | KNH2/NH3 | Mixture of aminopyridines | chim.it |

| 2-Chloro-3-bromopyridine | LDA, -20 °C, then E+ | 3-Bromo-2-chloro-4-substituted pyridine | nih.gov |

| 3-Fluoro-4-iodopyridine | LDA, -20 °C, then E+ | 2-Iodo-3-fluoro-4-substituted pyridine | nih.gov |

Stereospecific and Regiospecific Fluorination Strategies

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. Several methods exist for the stereospecific and regiospecific fluorination of pyridine derivatives.

Decarboxylative Fluorination of Pyridine Carboxylic Acids

Decarboxylative fluorination is a method for replacing a carboxylic acid group with a fluorine atom. This transformation is particularly useful as carboxylic acids are often readily available starting materials. While the decarboxylative fluorination of aliphatic carboxylic acids is well-established, its application to heteroaromatic carboxylic acids, including pyridine carboxylic acids, is an area of ongoing research. organic-chemistry.orgnih.gov

One common approach involves the use of electrophilic fluorinating reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI). nih.govresearchgate.net These reactions often proceed via a radical mechanism, where the carboxylate is oxidized to a carboxyl radical, which then undergoes decarboxylation to form an aryl radical. This radical is subsequently trapped by the fluorinating agent.

Although specific examples of the decarboxylative fluorination of 2-iodopyridine-4-carboxylic acids to yield a 4-fluoro product are not prevalent in the reviewed literature, the general principles suggest its potential applicability. The success of such a reaction would depend on the stability of the intermediate pyridine radical and its reactivity towards the fluorinating reagent.

| Carboxylic Acid Type | Fluorinating Reagent | Catalyst/Conditions | Outcome | Reference |

| Aliphatic Carboxylic Acids | Selectfluor® | AgNO3, aqueous solution | Alkyl fluorides | wikipedia.orgnih.gov |

| α,α-Difluoro- and α-fluoroarylacetic acids | [18F]Selectfluor bis(triflate) | Ag(I) catalyst | 18F-radiolabeled di- and trifluoromethylated arenes | nih.gov |

| 2-Pyridylacetic acids | N-Fluorobenzenesulfonimide (NFSI) | Catalyst-free | 2-(Fluoromethyl)pyridines | researchgate.net |

| Aryloxyacetic Acids | N-Fluorobenzenesulfonimide (NFSI) | Photosensitizer | Fluorinated methoxy (B1213986) arenes | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an electron-deficient aromatic or heteroaromatic ring. researchgate.net The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially when activated by electron-withdrawing groups.

A key strategy for introducing fluorine via SNAr involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source. For example, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved by the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. mdpi.com

Another innovative approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. A notable example is the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. baranlab.orgnih.gov The N-oxide can then be readily removed by reduction. This method provides a valuable route to meta-fluorinated pyridines, which can be challenging to synthesize via other methods. baranlab.orgnih.gov

| Substrate | Fluoride Source | Conditions | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, reflux | Methyl 3-fluoropyridine-4-carboxylate | mdpi.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO, 25 °C | 3-Fluoro-4-nitropyridine N-oxide | baranlab.orgnih.gov |

| Substituted 2-nitropyridines | K[18F]F-K222 complex | 140 °C | [18F]Fluorinated 2-fluoropyridines | epa.gov |

An Exploration of Synthetic Routes to 3-Fluoro-2-iodopyridine-4-carboxylic Acid and its Analogs

The synthesis of highly substituted pyridine derivatives is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the pyridine scaffold in a vast array of functional molecules. Among these, pyridines bearing multiple distinct halogen substituents are of particular interest as versatile intermediates for further chemical transformations. This article focuses on the synthetic methodologies applicable to the preparation of this compound, a compound with a specific and synthetically challenging substitution pattern. The discussion will be structured around key chemical transformations, including electrophilic fluorination, targeted iodination, and integrated synthetic pathways.

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Iodopyridine 4 Carboxylic Acid

Reactivity at the Pyridine (B92270) Nucleus

The pyridine ring, being electron-deficient, along with its substituents, creates a unique electronic environment that governs the molecule's reactivity. The nitrogen heteroatom, together with the electron-withdrawing fluorine and carboxylic acid groups, influences the susceptibility of various positions on the ring to chemical attack and modification.

The carboxylic acid group at the 4-position of the pyridine ring exhibits typical reactivity for this functional group, allowing for a variety of derivatizations. Pyridine carboxylic acids can undergo esterification and amidation, which are fundamental transformations in organic synthesis. For instance, the reaction of pyridine dicarboxylic anhydrides with amines in solvents like acetic acid or toluene (B28343) can yield arylcarbamoylpyridinecarboxylic acids or, under heating, cyclic imides and nicotinamides. hilarispublisher.com

The acidity and reactivity of the carboxylic acid group are influenced by the other substituents on the ring. Solvation effects also play a significant role in the reactivity of pyridine carboxylic acids in both protic and aprotic solvents. researchgate.net While the carboxylic acid group itself can be a site for reaction, it can also be cleaved from the ring under certain conditions, such as in the presence of metal ions like Zn(II), leading to molecular rearrangement. acs.org

The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine nucleus. Fluorine is the most electronegative halogen, and its presence on an aromatic ring, particularly an electron-deficient one like pyridine, activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thereby accelerating the reaction. acs.org

For halopyridines, the reactivity order in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in many other reaction types. rsc.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org This high reactivity makes the fluorine atom a potential site for substitution, although in 3-fluoro-2-iodopyridine-4-carboxylic acid, the carbon-iodine bond is generally more labile, especially in transition metal-catalyzed reactions. The presence of multiple electron-withdrawing groups can sometimes lower the yields of certain reactions, such as direct fluorination. nih.gov

The iodine atom at the 2-position is the most common site of reactivity in this compound, particularly in cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf >> Cl. libretexts.org This high reactivity is due to the ease with which the C-I bond undergoes oxidative addition to a low-valent palladium(0) catalyst, which is the initial and often rate-limiting step in the catalytic cycle. wikipedia.org

This preferential reactivity of the C-I bond allows for selective functionalization at the 2-position while leaving the C-F and C-COOH bonds intact. The higher reactivity of iodoarenes compared to their bromo- and chloro-analogs is a well-established principle that enables milder reaction conditions and broader substrate scope. nih.gov The use of hypervalent iodine reagents as coupling partners in palladium-catalyzed reactions further underscores the versatile chemistry of organoiodine compounds. frontiersin.orgnih.gov

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions almost exclusively occur at the C-I bond, leveraging its high reactivity.

Palladium-catalyzed cross-coupling reactions, for which Heck, Negishi, and Suzuki were awarded the 2010 Nobel Prize in Chemistry, have become indispensable in modern organic synthesis. wikipedia.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, and the Negishi reaction, which uses an organozinc reagent, are particularly prevalent. organic-chemistry.orgnih.gov

These reactions are highly effective for functionalizing pyridines and other heteroaromatics. orgsyn.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Given the high reactivity of the C-I bond, this compound is an excellent substrate for these transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. researchgate.netresearchgate.net The Negishi coupling, in particular, is noted for its tolerance of a wide array of functional groups. orgsyn.org

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on a careful selection of reaction parameters, including the substrate, catalyst, ligand, base, and solvent.

Substrate Effects: The electronic nature of both coupling partners is critical. Electron-donating groups on the organoboron or organozinc reagent can facilitate transmetalation, while the electronic properties of the iodopyridine substrate influence the oxidative addition step. In Suzuki-Miyaura reactions, electron-rich boronic acids have been shown to give good yields when coupled with electron-deficient pyrimidines. mdpi.com The steric hindrance around the reaction center on either partner can also significantly impact reaction rates and yields. nih.gov

Catalyst and Ligand Effects: The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) and the associated ligand is crucial for an efficient catalytic cycle. mdpi.com Electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often promote the oxidative addition and reductive elimination steps. nih.gov The catalyst system must be tailored to the specific substrates; for example, different catalyst systems may be optimal for coupling with aryl chlorides versus aryl bromides or iodides.

Base and Solvent Effects: In the Suzuki-Miyaura reaction, a base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) is required to activate the organoboron reagent for transmetalation. mdpi.commdpi.com The choice of base and solvent can dramatically affect the reaction outcome, with solvent systems like DME/water or toluene often employed. researchgate.netmdpi.com In Negishi couplings, while a base is not always required for the transmetalation step, additives like lithium chloride can enhance the reactivity of the organozinc species. organic-chemistry.org

The interplay of these parameters is complex, and optimization is often necessary to achieve high yields and selectivity. Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving halogenated heterocycles, illustrating the variety of parameters used.

| Heterocyclic Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O | Not specified | mdpi.com |

| 2-substituted-3-iodoimidazo[1,2-a]pyridines | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | Good | researchgate.net |

| Aryl Iodides | Arylboronic acids | Tri-palladium complexes | Not specified | Not specified | Up to 99% | researchgate.net |

The following table details various catalyst systems and their applications in cross-coupling reactions, highlighting the influence of ligands and palladium precursors on reaction outcomes.

| Reaction Type | Palladium Precursor | Ligand | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | Bisimidazolium pincer ligands | Effective for aryl bromides at low catalyst loadings (0.005 mol%). | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | Zwitterionic phosphine | High efficiency for sterically hindered substrates at room temperature. | nih.gov |

| Negishi | Not specified | Not specified | High tolerance for functional groups like -COOR, -CN, -OH. | orgsyn.org |

| General Cross-Coupling | Pd₂(dba)₃, Pd(OAc)₂ | Various phosphines | Commonly used, stable palladium(0) and palladium(II) sources. | libretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Scope and Limitations with Diverse Coupling Partners

The utility of this compound as a building block in medicinal and materials chemistry is significantly enhanced by its participation in various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond at the 2-position, further activated by the adjacent electron-withdrawing fluorine atom, allows for selective functionalization. However, the scope of these reactions is not without limitations, and the success of the coupling is often dependent on the nature of the coupling partner, the catalyst system, and the reaction conditions.

Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of C-C bonds. This compound can be coupled with a variety of aryl and heteroaryl boronic acids. Generally, electron-rich boronic acids tend to give higher yields compared to electron-deficient ones. Steric hindrance on the boronic acid can also impact the reaction efficiency, sometimes requiring higher catalyst loadings or longer reaction times.

Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination is another important transformation. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. Limitations can arise with very bulky secondary amines or with amines bearing certain functional groups that may interfere with the catalytic cycle.

Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes. The reaction is typically carried out in the presence of a copper(I) co-catalyst. The scope of the Sonogashira coupling with this compound is generally broad, accommodating a range of functionalized alkynes. However, homocoupling of the alkyne can be a competing side reaction that needs to be minimized by careful control of the reaction conditions.

Heck Reaction: The Heck reaction, involving the coupling with alkenes, is also a viable transformation. However, the regioselectivity of the addition to the alkene can sometimes be an issue, and a mixture of products may be obtained depending on the substitution pattern of the alkene.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Yield (%) | Limitations |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 70-95 | Steric hindrance on the boronic acid can lower yields. |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 60-90 | Very bulky secondary amines may react sluggishly. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 75-95 | Alkyne homocoupling can be a side reaction. |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 50-80 | Regioselectivity can be an issue with certain alkenes. |

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant metal in cross-coupling chemistry, nickel-based catalysts have emerged as a powerful and more economical alternative for certain transformations involving this compound and related halopyridines. Nickel catalysts can exhibit unique reactivity and selectivity profiles compared to their palladium counterparts.

One notable application of nickel catalysis is in the homocoupling of 2-halopyridines to generate symmetrical 2,2'-bipyridines. nih.govresearchgate.net This reaction can be efficiently catalyzed by simple nickel salts, such as NiCl₂, in the presence of a reducing agent like zinc powder. nih.gov The reaction proceeds through a Ni(0) active species which undergoes oxidative addition to the C-I bond of the pyridine.

Nickel catalysts are also effective in cross-coupling reactions with various organometallic reagents, including Grignard reagents and organozinc reagents. These reactions provide an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds. The use of specific ligands, such as bipyridine or phosphine ligands, can significantly influence the efficiency and selectivity of these nickel-catalyzed cross-couplings. researchgate.net

A key advantage of nickel catalysis is its ability to activate C-Cl bonds, which are generally less reactive than C-I bonds in palladium-catalyzed reactions. While this compound possesses a highly reactive C-I bond, the principles of nickel catalysis extend to less reactive halo-derivatives that may be encountered in more complex synthetic routes.

| Reaction Type | Coupling Partner | Catalyst System | Reducing Agent | Typical Yield (%) |

| Homocoupling | - | NiBr₂(bpy) | Zn | 80-95 |

| Cross-Coupling | Aryl Grignard | NiCl₂(dppp) | - | 70-90 |

| Cross-Coupling | Alkyl Grignard | NiCl₂(dppe) | - | 65-85 |

Other Transition-Metal Mediated Coupling Reactions

Beyond palladium and nickel, other transition metals such as copper and iron have been utilized to mediate coupling reactions involving halopyridines, offering alternative and sometimes complementary reactivity.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation , have a long history in organic synthesis. organic-chemistry.org These reactions are especially useful for the formation of C-O and C-N bonds. For instance, this compound can be coupled with phenols or amines under copper catalysis to yield the corresponding diaryl ethers or arylamines. While these reactions often require higher temperatures than their palladium-catalyzed counterparts, the lower cost of copper makes it an attractive option. Modern advancements have led to the development of more active copper catalyst systems that can operate under milder conditions. rsc.org

Iron-Catalyzed Reactions: Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst for cross-coupling reactions. Iron-catalyzed Sonogashira-type couplings of aryl iodides with terminal alkynes have been reported, providing a more sustainable alternative to the traditional palladium/copper system. nih.govbeilstein-journals.orgresearchgate.netwikipedia.org The proposed mechanism for these reactions often involves the in-situ formation of catalytically active iron species that facilitate the C-C bond formation. While the scope of iron-catalyzed reactions is still under active development, they hold great promise for future applications in the functionalization of molecules like this compound.

| Metal | Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |

| Copper | Ullmann C-O Coupling | Phenol | CuI / ligand | 60-85 |

| Copper | Ullmann C-N Coupling | Amine | CuI / ligand | 55-80 |

| Iron | Sonogashira-type | Terminal Alkyne | FeCl₃ / ligand | 65-90 |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of this compound offers another site for chemical modification, allowing for a diverse range of transformations.

Decarboxylation Mechanisms

The removal of the carboxylic acid group through decarboxylation can be a crucial step in synthetic sequences. The mechanism of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group and the reaction conditions. For pyridine-4-carboxylic acids, thermal decarboxylation can be challenging due to the stability of the aromatic ring. However, the presence of the electron-withdrawing fluorine and iodine substituents can influence the electronic properties of the ring and potentially facilitate decarboxylation under certain conditions.

One plausible mechanism for the decarboxylation of pyridinecarboxylic acids involves the formation of a zwitterionic intermediate, which can then lose carbon dioxide. For pyridine-2-carboxylic acids, a concerted mechanism known as the Hammick mechanism is often proposed, involving a quasi-cyclic transition state with a carbonyl compound as a solvent or reagent. While not directly applicable to the 4-carboxy position, understanding these mechanisms provides insight into the factors governing decarboxylation in pyridine systems. researchgate.net

More synthetically relevant are halodecarboxylation reactions, where the carboxylic acid is replaced by a halogen. nih.govacs.org These reactions often proceed through radical intermediates or involve transition metal catalysis. For instance, the Hunsdiecker reaction, using silver salts of carboxylic acids and bromine, is a classic example. Modern variations of this transformation utilize more practical reagents and catalysts. princeton.edu

Nucleophilic Acyl Substitution Reactions

The carboxylic acid functionality of this compound can readily undergo nucleophilic acyl substitution reactions to form a variety of derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. This two-step procedure often provides higher yields and is compatible with a broader range of alcohols.

Amidation: Similarly, amides can be prepared by reacting the activated carboxylic acid (e.g., the acid chloride) with a primary or secondary amine. Direct condensation of the carboxylic acid and an amine is also possible using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.

| Reaction Type | Reagent(s) | Product |

| Esterification | Alcohol, H⁺ (Fischer) | Ester |

| Esterification | 1. SOCl₂ 2. Alcohol | Ester |

| Amidation | 1. SOCl₂ 2. Amine | Amide |

| Amidation | Amine, DCC/EDC | Amide |

Radical Reactions and Pathways

The C-I bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for the generation of pyridyl radicals. These highly reactive intermediates can participate in a variety of transformations, opening up unique synthetic pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl and heteroaryl radicals from the corresponding halides under mild conditions. nih.govthieme-connect.comphys.org In this process, a photocatalyst, upon excitation by light, can reduce the C-I bond of this compound to generate a pyridyl radical. This radical can then undergo a range of reactions, including addition to alkenes and alkynes, or coupling with other radical species. nih.govresearchgate.net The reaction conditions are typically mild, and the use of visible light as a renewable energy source makes this a "green" synthetic methodology.

Radical Cyclization: If the molecule contains an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne), the initially formed pyridyl radical can undergo an intramolecular cyclization reaction to form a new ring system. researchgate.netwikipedia.orgacs.org The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo cyclizations generally being favored.

Barton Decarboxylation: While not a reaction of the C-I bond, the Barton decarboxylation is a radical-based method for the removal of the carboxylic acid group. This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), which then undergoes radical-induced decomposition to generate an alkyl radical and carbon dioxide. In the context of this compound, this would lead to the formation of a pyridyl radical at the 4-position. This radical could then be trapped by a hydrogen atom donor to yield 3-fluoro-2-iodopyridine (B136646) or participate in other radical reactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly methods rooted in quantum mechanics, offers profound insights into the intricate details of chemical reactions. For a polysubstituted molecule like this compound, these theoretical approaches are invaluable for dissecting the complex interplay of its functional groups and predicting its chemical behavior.

Density Functional Theory (DFT) Studies on Transition States

A complete mechanistic study of reactions involving this compound, such as palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, would necessitate the use of DFT to locate and characterize the transition states (TS) for each elementary step. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energy are critical for determining the reaction rate.

For a hypothetical reaction, DFT calculations, often using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p) for main group elements and a pseudopotential basis set like LANL2DZ for iodine and palladium), would be performed. The process involves:

Geometry Optimization: The structures of reactants, intermediates, products, and a guessed transition state are optimized to find their lowest energy conformations.

TS Search: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to locate the exact first-order saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

While no specific data exists for this molecule, a hypothetical DFT study on a Suzuki coupling reaction at the C2-I bond would likely model the transition states for the oxidative addition, transmetalation, and reductive elimination steps. The calculated bond lengths and angles in these transition states would reveal the precise nature of bond formation and cleavage.

Energy Profiles and Reaction Energetics

Once the energies of all stationary points (reactants, intermediates, transition states, and products) are calculated, a reaction energy profile can be constructed. This profile plots the relative Gibbs free energy (or electronic energy) against the reaction coordinate, providing a visual representation of the entire reaction pathway.

Key energetic parameters derived from these profiles include:

Activation Energy (ΔG‡): The energy difference between the transition state and the preceding reactant or intermediate. This value is the primary determinant of the reaction rate.

A data table from such a hypothetical study might look as follows, illustrating the calculated energetics for a reaction pathway.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +18.5 | +18.2 | +25.1 |

| Intermediate 1 | -5.2 | -5.5 | +1.3 |

| Transition State 2 | +12.3 | +12.0 | +19.8 |

| Products | -25.0 | -25.4 | -18.7 |

| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. |

Role of Halogens and Carboxylic Acid in Directing Reactivity

The reactivity of this compound is dictated by the electronic and steric properties of its three distinct functional groups. Computational analysis is essential to deconvolve these effects.

Role of Halogens (F and I): The fluorine at the 3-position and iodine at the 2-position significantly influence the electron distribution in the pyridine ring.

Inductive Effect: Both fluorine and iodine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), making the pyridine ring electron-deficient and more susceptible to nucleophilic attack. DFT studies on similar fluoropyridines have shown that a fluorine substituent significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the powerful activating effect of fluorine in SNAr.

Leaving Group Ability: The carbon-iodine bond is the weakest C-halogen bond and iodine is an excellent leaving group, making the 2-position the primary site for reactions like Suzuki, Stille, and Sonogashira cross-coupling. Computational modeling of the oxidative addition step in these reactions would likely show a much lower activation barrier for the C-I bond compared to a hypothetical C-F or C-H bond cleavage.

Role of Carboxylic Acid (-COOH): The carboxylic acid group at the 4-position is also strongly electron-withdrawing.

Acidity and Directing Effects: This group increases the acidity of the pyridine nitrogen and further deactivates the ring towards electrophilic substitution. Computationally, this effect would be observed in the molecule's electrostatic potential map, which would show a significant region of positive potential (electron deficiency) over the ring.

Steric and Chelating Effects: The -COOH group can sterically hinder access to the adjacent 3-position. Furthermore, it can act as a directing group in certain metal-catalyzed reactions through coordination of its oxygen atoms to the metal center, potentially influencing the regioselectivity of C-H activation or other functionalizations. DFT can model these metal-ligand interactions to predict favorable reaction geometries.

Derivatization Strategies and Functionalization of 3 Fluoro 2 Iodopyridine 4 Carboxylic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a prime site for a variety of chemical transformations, enabling the introduction of diverse functionalities that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification of the carboxylic acid is a fundamental strategy employed for several purposes, including the synthesis of prodrugs and the protection of the carboxyl group during subsequent reactions. ebrary.net Ester prodrugs are commonly designed to enhance the bioavailability of a parent drug by masking the polar carboxylic acid group, thereby increasing its lipophilicity and facilitating its passage across biological membranes. uobabylon.edu.iq Once absorbed, these esters are typically hydrolyzed by endogenous esterases to release the active carboxylic acid-containing drug. uobabylon.edu.iq

In the context of synthetic chemistry, the carboxylic acid is often converted to an ester to serve as a protecting group. This prevents its interference in reactions targeting the iodo or fluoro substituents. A variety of standard esterification methods can be employed, including Fischer esterification with an alcohol under acidic catalysis, or reaction with alkyl halides in the presence of a base.

A relevant example, although on a related compound, is the synthesis of methyl 3-fluoropyridine-4-carboxylate. This was achieved by reacting methyl 3-nitropyridine-4-carboxylate with cesium fluoride (B91410) in dimethyl sulfoxide (B87167) (DMSO) at 120 °C, resulting in a 38% yield. nih.gov This demonstrates the feasibility of manipulating esterified pyridine carboxylic acids.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

The formation of amides from the carboxylic acid group represents another crucial derivatization pathway. Amide derivatives can significantly alter the biological activity and properties of the parent molecule. This transformation is often accomplished through the use of peptide coupling reagents, which activate the carboxylic acid to facilitate its reaction with a primary or secondary amine.

Commonly used peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). nih.gov These reagents are known for their high efficiency and for minimizing side reactions, including racemization when coupling with chiral amines. nih.gov

The general procedure involves the activation of the carboxylic acid, followed by the addition of the desired amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the resulting amide. This methodology allows for the incorporation of a wide array of amine-containing fragments, including amino acids, to generate peptidomimetics or other complex structures.

Reduction of the carboxylic acid to a primary alcohol, (3-fluoro-2-iodopyridin-4-yl)methanol, provides a new functional handle for further diversification. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). It is important to note that such strong reducing agents may also affect other functional groups in the molecule, and therefore, careful control of the reaction conditions is necessary.

Alternatively, the reduction can be performed on an ester derivative of the carboxylic acid, which often proceeds under milder conditions. For instance, a related compound, 3-fluoropyridine-2-methanol, has been synthesized by the reduction of 3-fluoropyridine-2-aldehyde with sodium borohydride. google.com The aldehyde itself was generated from 3-fluoropyridine (B146971). google.com

Once the primary alcohol is obtained, it can undergo a variety of subsequent transformations:

Oxidation: The alcohol can be oxidized back to the aldehyde or carboxylic acid using standard oxidizing agents, providing a route to re-introduce these functionalities if needed.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield ethers, introducing new lipophilic or functionalized side chains. For example, 3-fluoro-5-hydroxy-2-(4-octyloxyphenyl)pyridine has been reacted with 1-octanol (B28484) in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate to form the corresponding ether. google.com

Esterification: The alcohol can be acylated with carboxylic acids or their derivatives to form esters.

These transformations of the reduced alcohol significantly expand the range of accessible derivatives from the parent carboxylic acid.

Modifications at the Halogenated Positions (Fluoro and Iodo)

The fluorine and iodine atoms on the pyridine ring are key to the molecule's utility as a synthetic building block. The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-fluorine bond is generally more stable but can also participate in certain transformations.

The iodo group at the 2-position is an excellent handle for introducing a wide range of carbon-based substituents through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. ossila.comnih.gov It is a highly versatile method for forming carbon-carbon bonds and is tolerant of a wide range of functional groups. For example, 3-fluoro-4-iodopyridine (B28142) has been used in a Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid as a key step in the synthesis of the antibiotic Eudistomin T. ossila.com

Sonogashira Coupling: This reaction enables the introduction of alkynyl groups by coupling the iodopyridine with a terminal alkyne. soton.ac.uk The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk This method has been used to synthesize 6-alkynyl-3-fluoro-2-cyanopyridines from 6-bromo-3-fluoro-2-cyanopyridine and various terminal alkynes with high efficiency. soton.ac.uk

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the iodopyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction is particularly useful for synthesizing substituted alkenes.

Stille Coupling: This reaction utilizes organotin reagents (stannanes) as the coupling partners for the iodopyridine. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a drawback. wikipedia.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the iodopyridine. This method has been employed in the synthesis of high-affinity corticotropin-releasing factor (CRF) receptor ligands, where a 3-pyridyl zinc organometallic intermediate was coupled with a substituted pyridine. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, base | C(sp²)-C(sp²), C(sp²)-C(sp³) | ossila.comnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²)-C(sp) | soton.ac.uk |

| Heck | Alkene | Pd catalyst, base | C(sp²)-C(sp²) | organic-chemistry.orgrsc.org |

| Stille | Organotin (stannane) | Pd catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) | organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc | Pd catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) | nih.gov |

The introduction of nitrogen-containing heterocycles can significantly impact the pharmacological properties of a molecule, often by providing additional hydrogen bonding interactions with biological targets. The carbon-iodine bond of 3-fluoro-2-iodopyridine-4-carboxylic acid and its derivatives is amenable to C-N cross-coupling reactions for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and a wide variety of nitrogen-containing nucleophiles, including heterocycles such as imidazoles and pyrazoles. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical method for forming C-N bonds, and modern variations often use copper(I) catalysts with various ligands to facilitate the coupling of aryl halides with nitrogen heterocycles. For instance, a ligand-free copper(I) oxide-catalyzed cross-coupling of various nitrogen heterocycles (7-azaindole, imidazole, pyrrole, and pyrazole) with 2-iodopyridine (B156620) has been reported to give N-heteroaryl derivatives in high yields. researchgate.net

These methods provide robust and versatile routes to a diverse array of N-heteroaryl substituted pyridine derivatives, further expanding the chemical space accessible from this compound.

Chiral Derivatization for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral derivatization of this compound is a key strategy to introduce stereocenters, enabling the asymmetric synthesis of complex chiral molecules.

One common approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that can be temporarily attached to the carboxylic acid moiety of the target molecule. The auxiliary then directs subsequent chemical transformations to occur stereoselectively. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. For instance, the carboxylic acid can be converted to an amide by reacting with a chiral amine, such as a derivative of (S)-proline or a (R)- or (S)-phenylethylamine. The resulting diastereomeric amides can potentially be separated by chromatography or crystallization. Subsequent reactions, such as an alpha-alkylation of the corresponding enolate, would proceed with facial selectivity guided by the chiral auxiliary.

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the reduction of a ketone derivative of this compound could be achieved with high enantioselectivity using a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand. Similarly, asymmetric cross-coupling reactions at the C-2 iodo position, catalyzed by chiral palladium or copper complexes, could be employed to introduce chiral substituents.

The following table illustrates potential chiral derivatization strategies for this compound:

| Strategy | Reagent/Catalyst | Potential Product | Stereochemical Control |

| Chiral Auxiliary | (S)-Proline methyl ester | Diastereomeric amides | Diastereoselective separation |

| Asymmetric Catalysis | Chiral Rhodium Catalyst | Enantiomerically enriched alcohol | Enantioselective reduction of a ketone |

| Chiral Pool Synthesis | L-amino acid ester | Chiral amide derivatives | Incorporation of a chiral building block |

Multi-Functionalization and Combinatorial Library Generation

The trifunctional nature of this compound makes it an ideal scaffold for multi-functionalization and the generation of combinatorial libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse but structurally related molecules, which is a powerful tool in drug discovery for identifying lead compounds.

The reactivity of the three functional groups can be orthogonally exploited. The carboxylic acid at the C-4 position is readily converted into amides, esters, or other acid derivatives through standard coupling reactions. This allows for the introduction of a wide variety of substituents. The iodine atom at the C-2 position is highly susceptible to a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, heteroaryl, alkyl, alkynyl, or amino groups. The fluorine atom at the C-3 position, while generally less reactive towards nucleophilic aromatic substitution than other halogens, can be displaced under specific conditions or can influence the reactivity of the adjacent positions.

A typical strategy for generating a combinatorial library from this scaffold would involve a multi-step sequence where each step introduces a point of diversity. For example, a library could be synthesized by first creating a diverse set of amides from the carboxylic acid, followed by a Suzuki coupling at the iodine position with a range of boronic acids. This two-step diversification approach can quickly generate a large library of compounds.

Below is a hypothetical reaction scheme for the generation of a combinatorial library:

Step 1: Amide FormationThis compound + R¹-NH₂ → 3-Fluoro-2-iodo-N-R¹-pyridine-4-carboxamide

Step 2: Suzuki Coupling3-Fluoro-2-iodo-N-R¹-pyridine-4-carboxamide + R²-B(OH)₂ → 3-Fluoro-2-R²-N-R¹-pyridine-4-carboxamide

This approach allows for the systematic variation of R¹ and R² to explore the chemical space around the 3-fluoropyridine-4-carboxamide core.

High-Throughput Chemistry Applications in Derivatization

High-throughput chemistry (HTC) platforms are essential for realizing the full potential of combinatorial library generation. These platforms automate the synthesis, purification, and analysis of large numbers of compounds, significantly accelerating the drug discovery process. The derivatization strategies for this compound are well-suited for adaptation to HTC workflows.

Automated parallel synthesis is a common HTC approach where reactions are carried out simultaneously in multi-well plates. The robust and well-established nature of amide bond formation and palladium-catalyzed cross-coupling reactions makes them amenable to automation. Reagent and solvent handling can be performed by robotic liquid handlers, and reactions can be conducted in parallel in heated and agitated reaction blocks.

Flow chemistry is another powerful HTC technique that can be applied to the derivatization of this scaffold. In a flow chemistry setup, reagents are continuously pumped through a heated reactor. This technology offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the potential for rapid reaction optimization and scale-up. For example, the Suzuki coupling reaction at the C-2 position could be efficiently performed in a flow reactor packed with a solid-supported palladium catalyst.

The integration of these high-throughput techniques with the versatile chemistry of this compound enables the rapid generation of large and diverse compound libraries for screening and lead optimization.

The following table summarizes the applicability of high-throughput techniques to the derivatization of this compound:

| High-Throughput Technique | Application | Advantages |

| Automated Parallel Synthesis | Library generation in multi-well plates | High throughput, rapid diversification |

| Flow Chemistry | Continuous synthesis of derivatives | Precise reaction control, scalability, safety |

| Solid-Phase Organic Synthesis | Attachment to a resin for simplified purification | Ease of purification, automation compatibility |

Computational Chemistry and Theoretical Studies on 3 Fluoro 2 Iodopyridine 4 Carboxylic Acid

Electronic Structure and Bonding Analysis

Detailed analyses of the electronic structure and bonding specific to 3-Fluoro-2-iodopyridine-4-carboxylic acid, including Frontier Molecular Orbital (FMO), charge distribution, and Natural Bond Orbital (NBO) analyses, are not present in the reviewed literature. The following sections outline the types of insights these computational methods would typically provide.

A Frontier Molecular Orbital (FMO) analysis for this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. emerginginvestigators.orgresearchgate.net A smaller gap generally indicates higher reactivity. nih.govresearchgate.net For related pyridine (B92270) derivatives, DFT calculations are a common method to determine these values and predict sites of reactivity. However, specific energy values and orbital diagrams for this compound have not been published.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data No specific data is available in the searched literature. This table is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

Analysis of charge distribution and the molecular electrostatic potential (MESP) map would reveal the electron density around the molecule. These calculations identify electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. researchgate.netresearchgate.net For a molecule like this compound, an MESP map would visualize the influence of the electronegative fluorine, iodine, and oxygen atoms on the pyridine ring, providing insights into intermolecular interactions and potential reaction sites. This specific analysis has not been located in public research.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net This method quantifies orbital interactions, hybridization, and the delocalization of electron density, offering a deeper understanding of the molecule's stability and the nature of its chemical bonds. aiu.edu A study of this compound using NBO analysis could elucidate the interactions involving the fluorine, iodine, and carboxylic acid substituents with the pyridine ring, but such a study has not been published.

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict and help interpret experimental spectroscopic data. For this compound, these predictions would be invaluable for structural confirmation.

Computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts for various nuclei, such as ¹H, ¹³C, and ¹⁹F. These theoretical values are often calculated using methods like Gauge-Including Atomic Orbital (GIAO) and are compared with experimental spectra to aid in signal assignment and structural verification. The presence of fluorine and iodine would significantly influence the electronic environment and thus the chemical shifts of adjacent nuclei. While experimental NMR data exists for related structures, theoretically calculated shifts for this compound are not available. chemicalbook.comchemicalbook.com

Table 2: Hypothetical Calculated NMR Chemical Shifts (ppm) No specific data is available in the searched literature. This table is for illustrative purposes only.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | N/A |

| ¹³C | N/A |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. researchgate.net For this compound, this would involve identifying the characteristic frequencies for the C-F, C-I, C=O, and O-H bonds, among others. Such computational spectroscopic data for the title compound is currently absent from the scientific literature. unibe.ch

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) No specific data is available in the searched literature. This table is for illustrative purposes only.

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity |

|---|---|---|

| O-H stretch | N/A | N/A |

| C=O stretch | N/A | N/A |

| C-I stretch | N/A | N/A |

Electronic Absorption and Emission Spectra Predictions (UV-Vis)

The electronic absorption spectrum of this compound can be reliably predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is a powerful tool for calculating the excited states of molecules and predicting their UV-Vis absorption wavelengths. For a molecule like this, the primary electronic transitions of interest would be the π-π* and n-π* transitions associated with the pyridine ring and the carboxylic acid functional group.

The calculations would typically be performed using a hybrid functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure. nih.govrsc.org The influence of a solvent, which can be critical in experimental measurements, is usually incorporated using a Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the electronic transitions. mdpi.com

The predicted spectrum would likely show characteristic absorption bands in the UV region. The π-π* transitions, being of higher energy, would be expected at shorter wavelengths, while the lower-energy n-π* transitions would appear at longer wavelengths. The presence of the halogen substituents (fluorine and iodine) and the carboxylic acid group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to their influence on the molecule's frontier molecular orbitals.

Table 1: Predicted UV-Vis Absorption Data for this compound (Illustrative)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.025 | n → π* |

| S0 → S2 | 275 | 0.150 | π → π* |

This table presents hypothetical data based on typical TD-DFT results for similar aromatic carboxylic acids.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group relative to the pyridine ring. Computational methods, particularly Density Functional Theory (DFT), can be used to perform a conformational analysis to identify the most stable conformers. sid.ir This involves rotating the C-C bond connecting the carboxylic acid to the ring and calculating the potential energy at each rotational angle.

The results of such an analysis would likely indicate that the planar conformation, where the carboxylic acid group is coplanar with the pyridine ring, is the most stable due to maximized π-conjugation. An intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen is also a possibility that would significantly stabilize a particular conformation.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in a solution, showing how it interacts with solvent molecules and how its conformation fluctuates over time. nih.govnih.gov An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms over a period of nanoseconds. This can reveal stable conformations, the dynamics of intramolecular hydrogen bonding, and the solvation structure around the molecule.

Table 2: Relative Energies of Key Conformations (Illustrative)

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| A | 0° | 0.0 | Planar, potential for intramolecular H-bond |

| B | 90° | 3.5 | Perpendicular, sterically hindered |

This table provides illustrative energy values for different rotational isomers.

Ligand-Receptor Interaction Modeling for Derived Compounds

Given that pyridine-based molecules are common scaffolds in drug discovery, computational modeling of how derivatives of this compound might interact with biological targets is a critical application. nih.gov Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to the active site of a protein. mdpi.comtubitak.gov.trnih.gov

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. A derivative of the core molecule would then be computationally "docked" into the active site of this receptor. The docking algorithm samples various binding poses and scores them based on a scoring function that estimates the binding free energy.

For derivatives of this compound, key interactions would likely involve the pyridine nitrogen acting as a hydrogen bond acceptor, the carboxylic acid group forming hydrogen bonds or salt bridges with basic amino acid residues (like lysine (B10760008) or arginine), and the halogen atoms potentially participating in halogen bonding. mdpi.com The docking results can guide the synthesis of new derivatives with improved binding affinity and selectivity.

Table 3: Illustrative Docking Results for a Hypothetical Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | LYS 78, ASP 184 | Hydrogen Bond, Salt Bridge |

| PHE 168 | π-π Stacking |

This table shows hypothetical molecular docking results for a derivative of the title compound against a generic kinase target.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors derived from DFT calculations provide quantitative insights into the reactivity and electronic properties of a molecule. nih.govresearchgate.net These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with biological activity. mdpi.com

For this compound, key descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show negative potential around the pyridine nitrogen and carboxylic oxygens, and positive potential around the acidic hydrogen.

Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. acs.org This information is invaluable for predicting the regioselectivity of chemical reactions.

Table 4: Illustrative Quantum Chemical Descriptors

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Related to ionization potential |

| LUMO Energy | -2.1 eV | Related to electron affinity |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

This table presents plausible values for key quantum chemical descriptors, calculated at a typical DFT level of theory.

Advanced Spectroscopic Characterization Methodologies for 3 Fluoro 2 Iodopyridine 4 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. nih.gov By examining the interactions of atomic nuclei such as ¹H, ¹³C, and ¹⁹F within a magnetic field, researchers can deduce a wealth of structural information. nih.govnih.gov For derivatives of 3-fluoro-2-iodopyridine-4-carboxylic acid, a multi-nuclear approach is essential for complete characterization.

Unambiguous Structural Assignment via ¹H, ¹³C, and ¹⁹F NMR

The primary structure of this compound derivatives can be unequivocally established through a combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR experiments. Each spectrum provides unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions of the pyridine (B92270) ring. These signals would appear as doublets due to coupling with each other. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms and their electronic effects. The carbon of the carboxylic acid group (C-4) will be found at the lowest field. The carbons directly bonded to the electronegative fluorine (C-3), iodine (C-2), and nitrogen atoms will also have characteristic chemical shifts. The presence of the fluorine atom will cause signals for nearby carbons to appear as doublets due to carbon-fluorine (J-CF) coupling. lboro.ac.uk

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful probe for fluorinated molecules. researchgate.net The spectrum for this compound would show a single resonance for the fluorine atom at C-3. This signal would be split into a doublet of doublets due to coupling with the protons at C-5 and C-6, albeit with smaller coupling constants over multiple bonds.

The combined analysis of these 1D spectra, including chemical shifts (δ), coupling constants (J), and signal integrations, allows for the initial assignment of the core structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-5 | 7.8 - 8.2 | d | ³J(H5-H6) ≈ 5-8 |

| ¹H | H-6 | 8.3 - 8.7 | d | ³J(H6-H5) ≈ 5-8 |

| ¹H | COOH | 10.0 - 13.0 | br s | - |

| ¹³C | C-2 | 100 - 110 | s | - |

| ¹³C | C-3 | 155 - 165 | d | ¹J(C3-F) ≈ 230-260 |

| ¹³C | C-4 | 165 - 175 | d | ²J(C4-F) ≈ 20-30 |

| ¹³C | C-5 | 120 - 130 | d | ³J(C5-F) ≈ 5-10 |

| ¹³C | C-6 | 150 - 160 | s | - |

| ¹³C | COOH | 168 - 172 | s | - |

Note: Predicted values are based on typical ranges for substituted pyridine rings and may vary based on solvent and specific derivative.

Elucidation of Connectivity using 2D NMR (COSY, HSQC, HMBC)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are necessary to definitively map the covalent bond framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a distinct cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the unambiguous assignment of the C-5 and C-6 carbon resonances based on the previously assigned H-5 and H-6 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range connections (typically 2-4 bonds). It correlates proton signals with carbon signals over multiple bonds. Key HMBC correlations would include:

H-5 to C-3, C-4, and C-6

H-6 to C-2, C-4, and C-5

The carboxylic acid proton to C-4 and the carboxyl carbon. These correlations piece together the entire molecular skeleton, confirming the substitution pattern of the pyridine ring. The existence of ¹H–¹⁹F and ¹⁹F–¹³C couplings can make this process even more robust. nih.gov

Stereochemical and Conformational Analysis by NOESY

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. For a largely planar molecule like this compound, NOESY is used to confirm the substitution pattern by observing through-space correlations. For instance, a NOESY spectrum would be expected to show a cross-peak between the adjacent H-5 and H-6 protons. Additionally, spatial proximity between the fluorine at C-3 and the proton at H-5 could potentially be observed, further solidifying the structural assignment. In more complex derivatives with stereocenters or restricted bond rotation, NOESY becomes an essential tool for determining relative stereochemistry and preferred conformations. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's exact molecular formula. For this compound, with the molecular formula C₆H₃FINO₂, HRMS can distinguish its mass from other potential formulas having the same nominal mass. This high confidence in the elemental composition is a cornerstone of structural characterization. nih.gov

Table 2: HRMS Data for this compound (C₆H₃FINO₂)

| Ion Type | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 282.9241 |

| [M-H]⁻ | 280.9092 |

The ability of HRMS to resolve isotopes and provide accurate mass measurements is critical for confirming the identity of novel compounds in pharmaceutical development and chemical synthesis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the compound's structure and chemical stability. For this compound, a plausible fragmentation pathway can be proposed.

A common fragmentation would involve the initial loss of a neutral molecule from the precursor ion. For example, in positive-ion mode, the protonated molecule ([M+H]⁺, m/z 282.92) could undergo the following fragmentations:

Loss of H₂O: Fragmentation of the carboxylic acid could lead to the loss of water, resulting in an acylium ion.

Loss of CO₂: Decarboxylation is a common pathway for carboxylic acids, leading to the loss of 44 Da.

Loss of I•: Cleavage of the carbon-iodine bond would result in the loss of an iodine radical (127 Da).

By analyzing the masses of the resulting product ions, the connectivity of the molecule can be confirmed, and different isomers can often be distinguished.

Table 3: Predicted MS/MS Fragmentation for [C₆H₃FINO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment Ion (m/z) |

|---|---|---|---|

| 282.9241 | H₂O | [C₆H₂FINO]⁺ | 264.9135 |

| 282.9241 | COOH• | [C₅H₃FIN]⁺ | 237.9343 |

| 282.9241 | I• | [C₆H₄FNO₂]⁺ | 155.0170 |

This detailed fragmentation analysis, combined with high-resolution mass measurements, provides a comprehensive and definitive structural characterization of this compound and its derivatives.

Application of Various Ionization Techniques (ESI, EI)